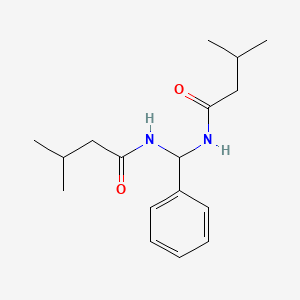

N,N'-(phenylmethylene)bis(3-methylbutanamide)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

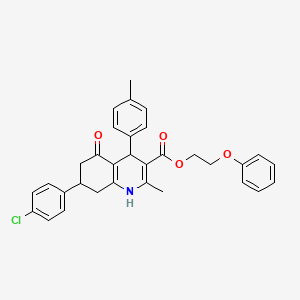

“N,N’-(phenylmethylene)bis(3-methylbutanamide)” is a bis-amide based compound . It has a molecular formula of C17H26N2O2 . The compound has been studied for its anion transport and binding properties in POPC lipid bilayers . The compound displays evidence of aggregation in solution with single crystal X-ray crystallographic analysis showing hydrogen bonding between the amide substituents of adjacent receptors in the solid state .

Synthesis Analysis

The synthesis of “N,N’-(phenylmethylene)bis(3-methylbutanamide)” involves the use of 3,5-bis(trifluoromethyl) benzamide, benzaldehyde, and TMSCl in DMF . The product is recrystallized from EtOAC to give a white powder . The yield is approximately 66% .Molecular Structure Analysis

The molecular structure of “N,N’-(phenylmethylene)bis(3-methylbutanamide)” is characterized by a potentially parallel array of hydrogen bond donors . Nitro and trifluoromethyl substituents were chosen due to their electron-withdrawing properties, which is known to increase the acidity of attached hydrogen bond donors .Chemical Reactions Analysis

The anion transport and binding properties of a series of bis-amide based compounds have been studied in POPC lipid bilayers . The compounds display evidence of aggregation in solution with single crystal X-ray crystallographic analysis showing hydrogen bonding between the amide substituents of adjacent receptors in the solid state .Physical And Chemical Properties Analysis

The average mass of “N,N’-(phenylmethylene)bis(3-methylbutanamide)” is 290.401 Da . The compound is a white powder .科学的研究の応用

Optical, Thermal, and Electrochemical Properties

This compound has been studied for its self-assembly, optical, thermal, and electrochemical properties . The compound was found to form self-assembled microstructures, such as hollow tubes, which showed broad absorption in the near-infrared region and intensified conductivity in the solid state .

Anion Transport and Binding

The compound has been used in the study of anion transport and binding properties . It has been found that the compound displays evidence of aggregation in solution, and it has been used in the study of transmembrane anion transporters .

Synthesis of Symmetrical N,N’-Alkylidene Bis-Amides

The compound has been used in the synthesis of symmetrical N,N’-alkylidene bis-amides . This process has been catalyzed by silica coated magnetic NiFe2O4 nanoparticles supported polyphosphoric acid .

Electrochemical Sensor for Glucose Detection

The compound has been used as a base for electrochemical deposition of silver nanoparticles to fabricate a novel electrochemical sensor for glucose detection .

Pharmaceutical Applications

Bis(indolyl) methane derivatives, which are structurally similar to the compound , have been found to possess promising biological activities including anticancer, antimicrobial, antifungal, analgesic, anti-inflammatory, anthelmintic, cardiovascular activities .

Synthesis of Multidimensional Metal-Organic Frameworks (MOFs)

N,N’-donor ligands, which are structurally similar to the compound , have been systematically used for the synthesis of multidimensional MOFs .

作用機序

将来の方向性

The future directions of research on “N,N’-(phenylmethylene)bis(3-methylbutanamide)” could involve further exploration of its anion transport and binding properties . There is interest in developing synthetic anion transporters with the future potential to combat ‘channelopathies’, diseases caused by malfunctioning anion transport channels .

特性

IUPAC Name |

3-methyl-N-[(3-methylbutanoylamino)-phenylmethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-12(2)10-15(20)18-17(14-8-6-5-7-9-14)19-16(21)11-13(3)4/h5-9,12-13,17H,10-11H2,1-4H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGXNWPELXIUBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC(C1=CC=CC=C1)NC(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5052456.png)

![4-{[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]methyl}benzenesulfonamide](/img/structure/B5052461.png)

![N-[2-(methylthio)ethyl]-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5052484.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-(2-furyl)acrylamide](/img/structure/B5052501.png)

![N-ethyl-2-[6-ethyl-3-(4-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]acetamide](/img/structure/B5052514.png)

![3-[(4-fluorobenzyl)amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B5052528.png)

![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-3-bromobenzamide](/img/structure/B5052543.png)

![N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5052569.png)